molecular formula C21H23N3O3S B244256 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide

货号 B244256
分子量: 397.5 g/mol
InChI 键: SGOMVBKSGIWLIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide, also known as BBIBP 118, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 inhibits the activity of the protein HDM2, which is overexpressed in many types of cancer. HDM2 is an important negative regulator of the tumor suppressor protein p53. By inhibiting HDM2, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can activate p53 and induce apoptosis in cancer cells. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been well-tolerated and has not caused any significant adverse effects. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has also been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life.

实验室实验的优点和局限性

One advantage of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 is its potent anti-tumor activity in a variety of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 is its specificity for HDM2. This may limit its effectiveness in tumors that do not overexpress HDM2. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has not been extensively studied in combination with other cancer therapies, so its potential for use in combination therapies is not yet known.

未来方向

There are several future directions for the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118. One potential direction is the evaluation of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 derivatives with improved specificity and potency. Finally, the use of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 as a diagnostic tool for tumors that overexpress HDM2 could also be explored.

合成方法

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 2-aminobenzothiazole with butyryl chloride to form the butyrylamino derivative. The resulting compound is then coupled with 4-isopropoxybenzoyl chloride to yield N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118. The purity of the compound can be improved through recrystallization and column chromatography.

科学研究应用

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.

属性

分子式

C21H23N3O3S

分子量

397.5 g/mol

IUPAC 名称

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H23N3O3S/c1-4-5-19(25)24-21-23-17-11-8-15(12-18(17)28-21)22-20(26)14-6-9-16(10-7-14)27-13(2)3/h6-13H,4-5H2,1-3H3,(H,22,26)(H,23,24,25)

InChI 键

SGOMVBKSGIWLIQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

规范 SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。